2-Benzyl-L-proline hydrochloride
Overview
Description
2-Benzyl-L-proline hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. The benzyl group attached to the proline ring enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-L-proline hydrochloride typically involves the protection of the amino group of L-proline, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the protection of the amino group, benzylation, and subsequent purification steps to ensure high purity and yield. The final product is often obtained as a crystalline solid, which is then converted to its hydrochloride salt for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-L-proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl group, reverting to L-proline.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: L-proline.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
2-Benzyl-L-proline hydrochloride has several applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Studied for its role in protein folding and stability due to the presence of the proline ring.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique properties enhance the efficiency of chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-L-proline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the binding affinity of the compound to these targets, leading to increased biological activity. The proline ring plays a role in stabilizing the compound’s conformation, which is crucial for its interaction with specific molecular pathways.
Comparison with Similar Compounds
- L-Proline benzyl ester hydrochloride
- N-Benzyl-L-prolinol
- N-Benzyl-L-proline ethyl ester
Comparison: 2-Benzyl-L-proline hydrochloride is unique due to the presence of both the benzyl group and the proline ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJFGQFCBZKRU-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375937 | |
Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86116-84-9 | |
Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.